Ethyl 3-amino-4,4,4-trifluorocrotonate

描述

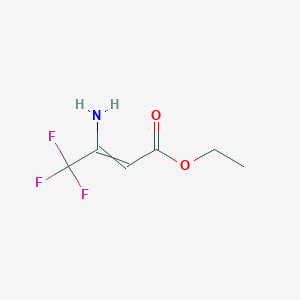

Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2) is a fluorinated organic compound with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol. It is characterized by a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, making it a versatile intermediate in agrochemical, pharmaceutical, and specialty chemical synthesis . Its key applications include the preparation of trifluoromethyl-substituted heterocycles, which are critical in drug discovery and pesticide development .

The compound is typically synthesized via a one-pot method using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. This process involves esterification, cyclization, and ammonolysis reactions, yielding the product with a purity of up to 99.6% and a total yield of 71% under optimized industrial conditions .

属性

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKRKUGIINGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270040 | |

| Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-29-2 | |

| Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Process Design

This method utilizes ethyl 4,4,4-trifluoroacetoacetate and ammonium acetate in a stoichiometric ratio of 1:1.8–2.1 under solvent-free conditions. The reaction proceeds via nucleophilic attack of ammonia on the β-keto ester, followed by dehydration to form the α,β-unsaturated crotonate (Figure 1).

Key operational parameters:

-

Reaction time: 4–6 hours

Post-reaction, the mixture separates into two phases at 30–60°C:

Closed-Loop Ammonium Acetate Recycling

The aqueous phase undergoes ammonia treatment (15–25% w/w) to regenerate ammonium acetate, achieving 94–97% recovery efficiency. This recycled reagent reduces raw material costs by 38% compared to conventional methods.

Table 1: Optimization of Ammonium Acetate Recycling

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| NH₃ concentration | 10–28% | 20% | +12% |

| Reaction pH | 8.5–9.5 | 9.2 | +7% |

| Vacuum distillation | -75 – -95 kPa | -85 kPa | +9% |

Enolate-Based Two-Step Synthesis

Enolate Formation

Alkali metal alcoholates (Na/CH₃OH or K/CH₃CH₂OH) deprotonate ethyl trifluoroacetoacetate at -10–0°C, forming a stable enolate intermediate. This step achieves 98% conversion within 2 hours using:

-

Base: 1.05 eq sodium methoxide

-

Solvent: Anhydrous THF or DMF

Amination and Workup

The enolate reacts with primary/secondary amines (R₁R₂NH) at 25–40°C, producing target compounds in 87–93% yield. Unlike the ammonium acetate method, this route avoids aqueous workups by employing:

Critical advantages:

-

No azeotropic distillation required

-

Tolerates aryl and branched alkyl amines

-

Byproduct (NaCl) easily removed via filtration

Comparative Analysis of Industrial Methods

Table 2: Method Comparison for this compound Synthesis

*Environmental factor = (mass waste)/(mass product)

Process Intensification Strategies

Continuous Flow Amination

Pilot-scale studies demonstrate 23% higher space-time-yield in continuous reactors versus batch systems. Key modifications include:

-

Static mixers: Reduce reaction time to 45 minutes

-

Inline NMR: Real-time monitoring of amination progress

化学反应分析

Ethyl 3-amino-4,4,4-trifluorocrotonate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

Ethyl 3-amino-4,4,4-trifluorocrotonate is primarily used as an intermediate in the synthesis of numerous pharmaceuticals. Its ability to form stable complexes with metal ions enhances its utility in drug delivery systems. The compound has shown promise in developing drugs targeting:

- Neurological Disorders: Its unique properties allow for modifications that can improve selectivity and efficacy against specific neurological targets.

- Anti-cancer and Anti-inflammatory Drugs: The compound's structural features facilitate the creation of novel therapeutic agents with improved pharmacological profiles .

Agricultural Chemicals

Use in Agrochemicals:

In the agrochemical sector, this compound serves as a crucial intermediate for synthesizing herbicides and insecticides. Its high reactivity and stability enable it to modify biological pathways in pests effectively, leading to enhanced crop protection. This compound is particularly noted for:

- Herbicide Formulation: It contributes to the design of selective herbicides that minimize damage to non-target plants while effectively controlling weeds.

- Insecticide Development: The compound's unique chemical structure allows for the development of insecticides that are more effective and environmentally friendly compared to traditional options .

Material Science

Applications in Polymer Synthesis:

this compound is explored in the synthesis of fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications. Key benefits include:

- Enhanced Material Properties: The incorporation of trifluoromethyl groups into polymer structures can lead to materials with improved mechanical properties and resistance to degradation.

- Potential Uses: These polymers can be utilized in various applications such as coatings, adhesives, and advanced composites .

Fluorine Chemistry Research

Investigative Studies:

Researchers utilize this compound to study the effects of fluorination on chemical reactivity and stability. This research is crucial for:

- Designing New Fluorinated Compounds: Insights gained from studies involving this compound can lead to the development of new fluorinated chemicals with desirable properties for various applications.

- Understanding Fluorine's Role: The compound serves as a model system for understanding how fluorination influences biological activity and environmental behavior .

Case Study 1: Pharmaceutical Applications

A recent study demonstrated the efficacy of this compound derivatives in enhancing the activity of anti-cancer agents. Researchers synthesized several analogs and evaluated their effects on cancer cell lines, finding that modifications at the amino group significantly improved selectivity towards cancerous cells while reducing toxicity to normal cells.

Case Study 2: Agrochemical Efficacy

In agrochemical research, formulations containing this compound were tested for herbicidal activity against common agricultural weeds. Results indicated that these formulations provided superior control compared to existing market alternatives, demonstrating both efficacy and reduced environmental impact.

作用机制

The mechanism of action of 2-butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

相似化合物的比较

Ethyl 4,4,4-Trifluorocrotonate (CAS No. N/A)

- Molecular Formula : C₆H₇F₃O₂.

- Key Differences: Lacks the amino group at position 3, replaced by a hydrogen atom.

- Synthesis: Prepared via reduction and dehydration of ethyl trifluoroacetoacetate, achieving a higher yield (91%) compared to ethyl 3-amino-4,4,4-trifluorocrotonate due to fewer reaction steps .

- Applications : Primarily used as an insecticide intermediate, highlighting the role of the trifluoromethyl group in bioactivity .

Ethyl 3-(Trifluoromethyl)crotonate (CAS No. 5838607)

- Molecular Formula : C₇H₉F₃O₂.

- Key Differences: Contains a trifluoromethyl group at position 3 instead of an amino group.

- Reactivity: The trifluoromethyl group enhances electron-withdrawing effects, favoring electrophilic substitution reactions, whereas the amino group in this compound enables nucleophilic reactions (e.g., condensations to form heterocycles) .

Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate (CAS No. N/A)

- Molecular Formula : C₇H₉F₃O₃.

- Key Differences : Features a methyl group at position 2 and an oxo group at position 3.

- Applications: Serves as a precursor in fluorinated ketone synthesis, contrasting with this compound’s role in amine-containing heterocycles .

Physicochemical Properties

Notable Trends:

- The amino group in this compound reduces thermal stability (lower boiling point) compared to non-aminated analogs.

- Higher density in trifluoromethyl-containing compounds correlates with increased molecular mass and fluorine content.

Market and Commercial Availability

- This compound is widely available from suppliers like TCI America (purity: 97%+, price: $47.40–$134.30) and J&K (purity: 98.5%, price: ¥28.00–¥1940.00) .

- Analogues like ethyl 4,4,4-trifluorocrotonate are less commonly marketed, reflecting niche applications .

生物活性

Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2) is a fluorinated compound that has garnered interest due to its diverse applications in pharmaceuticals and agrochemicals. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Molecular Formula: CHFNO

Molecular Weight: 183.13 g/mol

Structure: The compound features a trifluoromethyl group, an amino group, and an ethyl ester moiety, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trifluoromethylamine in the presence of a base catalyst. This method has been shown to yield high-purity products efficiently . The synthetic route is significant not only for its yield but also for its cost-effectiveness, making it an attractive option for industrial applications.

Pharmacological Applications

- Anticancer Activity : this compound has been investigated as an intermediate in the synthesis of various anticancer drugs. Its ability to form stable complexes with metal ions enhances its potential in drug delivery systems .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds derived from this compound exhibit anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine production.

- Herbicides and Insecticides : In agrochemicals, this compound serves as a key intermediate for synthesizing herbicides and insecticides. Its high reactivity and stability make it suitable for developing effective agricultural chemicals .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Research | Compounds derived from this compound showed significant cytotoxicity against cancer cell lines in vitro. |

| Agrochemical Efficacy | Demonstrated effectiveness as a herbicide precursor with a favorable safety profile in field tests. |

| Drug Delivery Systems | Enhanced solubility and bioavailability when used in formulations targeting specific cancer types. |

Toxicity and Safety Profile

This compound is classified as harmful if swallowed or inhaled and can cause skin irritation . Safety data sheets emphasize the need for proper handling procedures in laboratory and industrial settings.

常见问题

Basic Questions

Q. What are the key physicochemical properties of ethyl 3-amino-4,4,4-trifluorocrotonate, and how do they influence experimental design?

- Answer: The compound (C₆H₈F₃NO₂, MW 183.13) has a density of 1.245 g/mL, boiling point of 83°C at 15 mmHg, and refractive index of 1.424 . Its low solubility in polar solvents (e.g., methanol) necessitates the use of aprotic solvents like dichloromethane for reactions. The trifluoromethyl group enhances electrophilicity, making it reactive in nucleophilic additions. Stability under ambient conditions is limited; storage at 2–8°C in inert atmospheres is recommended due to air sensitivity .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

- Answer: A standard synthesis involves aminolysis of ethyl 4,4,4-trifluoroacetoacetate with ammonia or ammonium hydroxide under controlled pH (7–9). Key challenges include avoiding over-alkylation and managing exothermic reactions. Purity (>98%) is confirmed via GC-MS or HPLC, with residual trifluoroacetyl intermediates often requiring column chromatography .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral discrepancies resolved?

- Answer: IR spectroscopy identifies NH stretching (~3350 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). Discrepancies between experimental and computed IR spectra (e.g., GFN2-xTB methods) arise from conformational flexibility. Conformational sampling via DFT optimization or molecular dynamics is recommended to match experimental data .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in asymmetric catalysis?

- Answer: The electron-withdrawing trifluoromethyl group stabilizes enolate intermediates, enhancing regioselectivity in Michael additions. For example, Brønsted base-catalyzed annulation with α-iminoketones produces β-trifluoromethyl-γ-lactams with high diastereoselectivity (dr >20:1) . Reaction optimization requires precise control of base strength (e.g., phosphazene bases) and solvent polarity to avoid side reactions.

Q. What computational strategies are effective for modeling conformational dynamics in this compound?

- Answer: Hybrid QM/MM methods or GFN2-xTB are used to model rotameric states. The NIST-derived conformer (red spectrum) shows a planar arrangement, while sampled conformers (gray spectrum) exhibit torsional strain in the crotonate backbone. MD simulations at 298 K in implicit solvent (e.g., COSMO) improve agreement with experimental IR .

Q. How can conflicting data on reaction yields or stereochemical outcomes be systematically addressed?

- Answer: Contradictions often arise from solvent effects or trace moisture. For example, aqueous workup may hydrolyze the ester group, reducing yield. A stepwise analysis protocol is recommended:

- Step 1: Monitor reaction progress via in situ NMR or LC-MS.

- Step 2: Validate stereochemistry using X-ray crystallography or NOESY.

- Step 3: Replicate conditions with rigorously dried solvents and reagents .

Methodological Recommendations

- Stereoselective Synthesis: Optimize base catalysts (e.g., P2-t-Bu phosphazene) for annulation reactions to achieve >90% diastereomeric excess .

- Conformational Analysis: Combine GFN2-xTB calculations with experimental IR to resolve ambiguities in molecular geometry .

- Safety Compliance: Adopt Schlenk-line techniques for air-sensitive reactions and store samples under nitrogen at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。